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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)butan-2-amine
CAS No.: 144887-95-6
Cat. No.: B610860
. J

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Chlorophenyl)butan-
2-amine

Introduction

4-(2-Chlorophenyl)butan-2-amine is a primary amine of interest within synthetic chemistry
and drug discovery. Its structure, featuring a chlorinated phenyl ring and a chiral center, makes
it a valuable building block for more complex molecules, particularly in the development of
novel therapeutic agents. The physicochemical properties of such a compound are paramount,
as they dictate its behavior in both chemical reactions and biological systems. These
parameters—including solubility, pKa, and spectroscopic characteristics—are critical for
process optimization, formulation development, and understanding its pharmacokinetic profile.

This guide provides a comprehensive technical overview of the core physicochemical
properties of 4-(2-Chlorophenyl)butan-2-amine. It is designed for researchers, medicinal
chemists, and drug development professionals, offering not only a compilation of known and
predicted data but also detailed, field-proven methodologies for their experimental
determination. The emphasis is placed on the causality behind experimental choices, ensuring
that the presented protocols are robust, logical, and self-validating.

Section 1: Core Physicochemical Properties
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The fundamental properties of a compound provide a quantitative basis for predicting its
behavior. For 4-(2-Chlorophenyl)butan-2-amine, a combination of experimental data and
well-established predictive models allows for a detailed characterization.

Property Value | Description Source | Method

4-(2-Chlorophenyl)butan-2-

IUPAC Name ) IUPAC Nomenclature
amine

Molecular Formula C10H14CIN

Molecular Weight 183.68 g/mol [1]

CAS Number Not available

Colorless to yellow liquid ]
Appearance ) Based on analogous amines|[2]
(predicted)

Slightly soluble in Water (with
heating) and DMSO (with

Solubility o ) Experimental[1]

sonication); Soluble in

Methanol.[1]

, , ) Based on analogous
pKa of Conjugate Acid ~10.6 (predicted) )
alkylamines[2][3]
_ Based on isomers and related

LogP (Octanol-Water) ~3.0 (predicted)

structures[4][5]

Section 2: Synthesis and Structural Elucidation

The unambiguous synthesis and structural confirmation of the target molecule are prerequisites
for any further characterization. A common challenge in the synthesis of primary amines via
alkylation is over-alkylation, where the product amine, being nucleophilic, reacts further with the
alkyl halide.[6] The Gabriel synthesis provides an elegant solution by using a protected form of
the amine, phthalimide, to achieve mono-alkylation.

Proposed Synthetic Workflow: Gabriel Synthesis
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The rationale for selecting the Gabriel synthesis is its reliability in producing primary amines
cleanly.[6] The nitrogen in phthalimide is deprotonated to form a potent nucleophile, which is

then alkylated. Subsequent hydrolysis or, more commonly, hydrazinolysis, liberates the desired
primary amine.

Potassium Phthalimide SN2 Reaction
Vs Liberation

> N\
| N-Alkylated Phthalimide Intermediate |
J
1-(2-Chlorophenyl)-3-bromobutane

Phthalhydrazide Byproduct

Hydrazine (N2Ha) 4-(2-Chlorophenyl)butan-2-amine

Report Solubility
(e.g., mg/mL)

Add excess compound Agitate at constant T Centrifuge to Sample clear Quantify via
to buffer (24-48h) separate phases supernatant HPLC-UV or LC-MS
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Chemical Equilibrium in Solution

Amine (B)
Free Base

Conjugate Acid (BH*)
Protonated Form

Experimental Determination

Add HCI titrant

(Record pH vs. Volume)

Plot Titration Curve
(pH vs. Volume)

pKa = pH at 1/2 equivalence point

Click to download full resolution via product page

Caption: Logical relationship for pKa determination via potentiometric titration.

Spectroscopic Analysis for Structural Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the structure
and assess the purity of the synthesized compound.
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e Infrared (IR) Spectroscopy:

o Principle: IR spectroscopy identifies functional groups by their characteristic absorption of
infrared radiation, which excites molecular vibrations.

o Expected Absorptions: For 4-(2-Chlorophenyl)butan-2-amine, the key expected peaks
include:

» ~3300-3400 cm~1: Two distinct peaks for the N-H asymmetric and symmetric stretching
of a primary amine. [7] * ~2850-2960 cm~*: C-H stretching from the aliphatic butane
chain.

» ~1600, 1475 cm~1: C=C stretching vibrations characteristic of the aromatic phenyl ring.

» ~750 cm~1: Strong C-H out-of-plane bending, indicative of ortho-disubstitution on the
phenyl ring.

» ~1050 cm~1: C-ClI stretching vibration.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Principle: NMR provides detailed information about the carbon-hydrogen framework of a
molecule by probing the magnetic properties of atomic nuclei in a strong magnetic field.

o Predicted *H NMR Spectrum (in CDCI5):

s ~7.1-7.4 ppm: Multiplets corresponding to the 4 protons on the ortho-substituted
aromatic ring.

» ~3.0-3.2 ppm: A multiplet for the single proton at the chiral center (C2), coupled to both
the methyl and methylene protons.

» ~2.6-2.8 ppm: A multiplet for the two benzylic protons (C4).

» ~1.5-1.8 ppm: A multiplet for the two protons on C3.

» ~1.2-1.4 ppm: A doublet for the three protons of the methyl group at C1.
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» ~1.3 ppm (broad singlet): A signal for the two amine (NH2) protons.

o Predicted 13C NMR Spectrum (in CDCl3):
» ~125-140 ppm: Six distinct signals for the six carbons of the 2-chlorophenyl group.
» ~45-50 ppm: Signal for the methine carbon (C2) bearing the amine group.
» ~30-40 ppm: Signals for the two methylene carbons (C3 and C4).

» ~20-25 ppm: Signal for the terminal methyl carbon (C1).

e Mass Spectrometry (MS):

o Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the
molecular weight and structural information from fragmentation patterns.

o Expected Fragmentation (Electron lonization - EI):

» Molecular lon (M*): An odd-numbered peak at m/z 183 (for 3>Cl) and a smaller peak at
m/z 185 (for 3’Cl) in an approximate 3:1 ratio, consistent with the presence of one
chlorine atom. The odd molecular weight is a characteristic of molecules containing an
odd number of nitrogen atoms. [8] * Base Peak: The most abundant fragment is often
the result of alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For
this molecule, cleavage between C2 and C3 would yield a stable iminium ion at m/z 44
(CHs-CH=NHz"). This is a highly characteristic fragmentation for primary amines. [8] *
Other Fragments: Loss of the chlorophenyl group could also lead to other characteristic
fragments.

Conclusion

The physicochemical properties of 4-(2-Chlorophenyl)butan-2-amine define its potential utility
and behavior in a scientific context. This guide has detailed its core properties, including
molecular structure, solubility, and predicted pKa. Furthermore, it has provided robust,
rationale-driven experimental protocols for the determination of these properties, grounded in
established analytical principles. The synthesis, purification, and comprehensive
characterization using the spectroscopic and analytical techniques outlined herein are essential
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steps for any researcher or drug developer working with this compound, ensuring data integrity
and enabling its effective application in further research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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